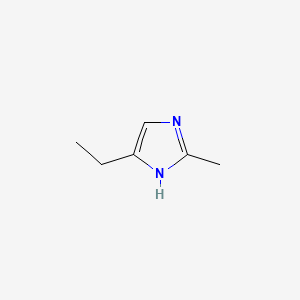

2-Methyl-4-ethylimidazole

Description

Structural Characteristics and Nomenclature

2-Ethyl-4-methylimidazole exhibits a complex structural architecture that exemplifies the sophisticated nature of substituted imidazole derivatives. The compound possesses a five-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 3 positions, with an ethyl substituent attached to the carbon at position 2 and a methyl group located at position 4. This specific substitution pattern distinguishes it from its structural isomer, 2-methyl-4-ethylimidazole, demonstrating the critical importance of substituent positioning in determining molecular properties and chemical behavior.

The molecular formula of 2-ethyl-4-methylimidazole is represented as C₆H₁₀N₂, with a molecular weight of 110.16 grams per mole. The compound exhibits remarkable tautomeric behavior, existing in two equivalent forms due to the ability of the hydrogen atom to migrate between the two nitrogen atoms within the imidazole ring. This tautomerism represents a fundamental characteristic of imidazole derivatives and significantly influences their chemical reactivity and biological activity patterns.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, officially designating it as 2-ethyl-5-methyl-1H-imidazole in certain tautomeric representations. This nomenclature reflects the systematic approach to naming heterocyclic compounds, where the numbering system begins with the nitrogen atom and proceeds to identify substituent positions accurately. The compound is also known by various synonymous names, including 4-methyl-2-ethylimidazole and 2-ethyl-4-methyl-1H-imidazole, reflecting different naming conventions and historical nomenclature practices.

The Chemical Abstracts Service has assigned registry number 931-36-2 to 2-ethyl-4-methylimidazole, providing a unique identifier for this specific compound within chemical databases and literature. This registry number serves as an essential reference point for researchers and industry professionals working with this compound, ensuring accurate identification and preventing confusion with structurally similar derivatives.

Table 1: Fundamental Physical and Chemical Properties of 2-Ethyl-4-methylimidazole

The structural characteristics of 2-ethyl-4-methylimidazole contribute significantly to its chemical behavior and physical properties. The presence of both ethyl and methyl substituents creates an asymmetric substitution pattern that influences the compound's polarity, solubility characteristics, and reactivity patterns. The ethyl group at position 2 provides increased hydrophobic character compared to smaller alkyl substituents, while the methyl group at position 4 contributes to steric effects that can influence reaction mechanisms and product selectivity in synthetic applications.

The aromatic character of the imidazole ring system, arising from the presence of six π-electrons following Hückel's rule, imparts stability to the molecule while maintaining reactivity at specific positions. This aromaticity, combined with the electron-donating properties of the alkyl substituents, creates a unique electronic environment that influences both the basicity of the nitrogen atoms and the overall chemical behavior of the compound.

Historical Development in Heterocyclic Chemistry

The historical development of 2-ethyl-4-methylimidazole is intrinsically linked to the broader evolution of imidazole chemistry, which began with the pioneering work of Heinrich Debus in 1858. Debus first synthesized the parent imidazole compound through a reaction involving glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline before the current nomenclature was adopted. This foundational work established the synthetic methodologies that would later be adapted and refined for the preparation of substituted imidazole derivatives, including 2-ethyl-4-methylimidazole.

The development of systematic approaches to imidazole synthesis gained momentum throughout the late 19th and early 20th centuries, with significant contributions from Bronisław Leonard Radziszewski, whose work led to the establishment of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction methodology provided a versatile framework for constructing various substituted imidazoles, including those with alkyl substituents at different positions of the ring system. The historical progression of these synthetic methods directly influenced the eventual development of efficient routes to 2-ethyl-4-methylimidazole and related compounds.

The specific synthesis of 2-ethyl-4-methylimidazole emerged as part of the broader exploration of substituted imidazoles during the mid-20th century, when researchers began to systematically investigate the properties and applications of various imidazole derivatives. The development of this compound was driven by both academic interest in heterocyclic chemistry and practical applications in industrial processes, particularly as catalysts and curing agents for polymer systems.

Modern synthetic approaches to 2-ethyl-4-methylimidazole have evolved to incorporate advanced methodologies that improve yield, selectivity, and environmental sustainability. Contemporary synthesis typically involves the cyclization reaction of appropriate diamines with propionitrile under carefully controlled conditions, followed by dehydrogenation processes using specialized catalysts such as Raney nickel. These modern approaches represent significant improvements over earlier synthetic methods, offering enhanced efficiency and reduced environmental impact.

Table 2: Historical Milestones in Imidazole Chemistry Relevant to 2-Ethyl-4-methylimidazole Development

| Year | Milestone | Researcher/Development | Significance |

|---|---|---|---|

| 1858 | First imidazole synthesis | Heinrich Debus | Established foundational synthetic methodology |

| 1882 | Radziszewski synthesis | Bronisław Leonard Radziszewski | Developed multicomponent approach |

| 1906 | Industrial applications | Friedlander | Demonstrated practical utility in dye synthesis |

| 1951 | Genetic code applications | Chargaff | Highlighted biological importance of imidazoles |

| Modern Era | Advanced synthesis methods | Various researchers | Improved efficiency and sustainability |

The historical context of 2-ethyl-4-methylimidazole development also reflects broader trends in heterocyclic chemistry, particularly the growing recognition of the importance of structural modification in achieving desired properties and applications. The systematic variation of substituents on the imidazole ring, including the specific ethyl and methyl substitution pattern found in this compound, represents a deliberate approach to molecular design that has become standard practice in modern medicinal and materials chemistry.

The evolution of analytical techniques and characterization methods has played a crucial role in the historical development of 2-ethyl-4-methylimidazole research. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled researchers to confirm structural assignments and investigate the detailed molecular behavior of this compound. These analytical advances have facilitated more sophisticated understanding of structure-property relationships and have guided the development of improved synthetic methodologies.

Contemporary research on 2-ethyl-4-methylimidazole continues to build upon this historical foundation, with ongoing investigations focusing on new synthetic approaches, novel applications, and improved understanding of fundamental chemical behavior. The compound serves as a representative example of how systematic heterocyclic chemistry research has evolved from simple synthetic curiosity to practical industrial application, illustrating the maturation of heterocyclic chemistry as a distinct and important branch of organic chemistry.

Properties

IUPAC Name |

5-ethyl-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAHASMJDOMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458228 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29239-89-2 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Method Analysis

Cyclization of Diamine and Propionitrile

One of the most effective methods for preparing 2-Methyl-4-ethylimidazole involves a two-step process starting with the cyclization of 1,2-propylene diamine and propionitrile under catalysis. This method is detailed in a 2015 patent (CN105367499A), which provides a comprehensive procedure:

Step 1: Cyclization Reaction

- Reactants: 1,2-propylene diamine and propionitrile

- Catalyst: Sulfocompounds such as sulfur dichloride, tetra sulfur chloride, or disulphur dichloride

- Temperature: Two sequential stages at 80–110°C and 120–140°C

- Process: Under agitation, the diamine and nitrile undergo ring-closure to form a dihydroimidazole intermediate (dihydro-compound).

- Advantages: The use of liquid sulfocompound catalysts facilitates easy separation and reuse, reducing costs and pollution.

Step 2: Dehydrogenation Reaction

- Catalyst: Raney's nickel composite catalyst

- Temperature: 170–200°C

- Duration: Approximately 3–5 hours under stirring

- Process: The dihydro-compound is dehydrogenated to form this compound.

- Purification: The product is clarified, filtered, and subjected to vacuum distillation at 150–160°C under 10 mmHg pressure.

- Yield: Yields of 86–90% have been reported with purity above 97% (gas chromatographic analysis).

-

- Treatment with 3% aqueous sodium hydroxide solution at 105–130°C under reflux for 40–65 minutes

- Final vacuum distillation yields a light yellow product with purity exceeding 98.5%.

Table 1: Key Reaction Parameters and Outcomes for Preparation via Cyclization and Dehydrogenation

| Step | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization | 1,2-propylene diamine + propionitrile | Sulfocompound (e.g., sulfur dichloride) | 80–110 & 120–140 | - | - | - | Liquid catalyst aids separation |

| Dehydrogenation | Dihydro-compound | Raney's nickel composite | 170–200 | 3–5 | 86–90 | >97 | High catalyst activity improves yield |

| Refining | Crude this compound + NaOH (3%) | - | 105–130 | 0.7–1.1 | - | >98.5 | Removes impurities, improves quality |

Alternative Synthetic Routes

Other literature sources describe different synthetic schemes involving:

Cyclization using 2-aminopropanal dimethyl acetal and propanonitrile with cuprous bromide catalyst:

- Heating at 85°C for 8 hours

- Followed by acid hydrolysis and base treatment

- Yield reported around 64%

Polymerization-based methods involving bisphenol A, paraformaldehyde, and aniline:

- Heating to 120°C with stirring

- Produces polybenzoxazine intermediates, which are less direct routes to the imidazole but relevant in epoxy resin chemistry.

These alternative methods tend to have lower yields or are more complex, making the cyclization-dehydrogenation approach with Raney's nickel catalyst the preferred industrial method.

Detailed Research Findings

- The use of sulfocompound catalysts in the cyclization step enhances reaction efficiency and simplifies post-reaction processing by avoiding solid sulfur residues that require removal.

- Raney's nickel composite catalyst, especially when pre-treated with potassium hydroxide and ethanol, exhibits enhanced activity, leading to higher yields and shorter reaction times.

- The fractional distillation under vacuum conditions efficiently separates the target compound from by-products and unreacted materials.

- Refinement with sodium hydroxide solution improves the purity and stability of the final product, making it suitable for use as an epoxy curing agent.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst(s) | Temp. Range (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Cyclization + Dehydrogenation | 1,2-propylene diamine + propionitrile | Sulfocompound + Raney's nickel | 80–140 (cyclization), 170–200 (dehydrogenation) | 86–90 | >97 | High yield, low pollution, easy catalyst recovery | Requires careful temperature control |

| Cuprous bromide catalyzed | 2-aminopropanal dimethyl acetal + propanonitrile | Cuprous bromide | 85 | ~64 | Not specified | Mild conditions | Lower yield, complex purification |

| Polymerization-based | Bisphenol A + paraformaldehyde + aniline | None specified | 120 | N/A | N/A | Relevant for epoxy resin intermediates | Indirect route, complex process |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-ethylimidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Applications in Carbon Capture

CO₂ Absorption Efficiency

Recent studies have highlighted the effectiveness of 2-MEI in carbon capture technologies. An aqueous solution of 2-MEI has demonstrated a high molar absorption capacity for CO₂, reaching up to 1.0 mol/mol. This performance is attributed to its ability to interact with water, enhancing the ionization process that facilitates CO₂ absorption .

Performance Metrics

- Molar Absorption Capacity: 1.0 mol/mol

- Desorption Temperature: <100 °C

- Stability: Less than 10% loss after eight cycles

The compound's mechanism involves the formation of bicarbonate ions during CO₂ absorption, which are easily decomposed during desorption, thus allowing for efficient recycling of the absorbent .

Polymer Chemistry

2-MEI is extensively utilized as a curing agent for epoxy resins. Its incorporation into epoxy systems leads to enhanced thermal stability and mechanical properties.

Curing Characteristics

- Curing Temperature Range: 90 °C to 120 °C

- Curing Kinetics: The curing process can be divided into two stages: an initial addition reaction followed by catalytic polymerization.

The presence of multiwalled carbon nanotubes (MWCNTs) in epoxy formulations containing 2-MEI has been shown to influence the curing behavior significantly. The interaction between MWCNTs and the epoxy matrix enhances the thermal properties and alters the curing kinetics .

Toxicological Studies

While exploring its applications, it is crucial to address the safety profile of 2-MEI. Toxicological assessments indicate that exposure to high concentrations can lead to adverse effects in laboratory animals, including thyroid follicular cell hypertrophy and reduced body weight at elevated doses .

Toxicity Metrics

- Dosage Levels Studied: Ranged from 300 ppm to 10,000 ppm

- Observed Effects: Significant reductions in body weight and feed consumption at higher dosages.

These findings underscore the importance of careful handling and regulatory compliance when utilizing this compound in industrial applications.

Case Study 1: Carbon Capture Technology

A study conducted on the use of an aqueous solution of 2-MEI for capturing CO₂ from flue gases demonstrated its efficacy compared to traditional amine systems. The study reported that 2-MEI achieved nearly a 1:1 molecular utilization ratio for CO₂ capture, showcasing its potential as a cost-effective absorbent .

Case Study 2: Epoxy Resin Formulations

Research on epoxy systems cured with 2-MEI indicated improved mechanical properties and thermal resistance compared to conventional curing agents. The study highlighted that the addition of MWCNTs could further enhance these properties, making it suitable for advanced composite materials used in aerospace and automotive industries .

Data Table: Summary of Key Properties and Applications

| Application Area | Key Properties | Performance Metrics |

|---|---|---|

| Carbon Capture | High molar absorption capacity | Up to 1.0 mol/mol |

| Epoxy Resin Curing | Enhanced thermal stability | Curing temperature: 90 °C - 120 °C |

| Toxicological Profile | Potential adverse effects at high doses | Significant body weight reduction observed |

Mechanism of Action

The mechanism of action of 2-Methyl-4-ethylimidazole involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can affect enzyme activity, protein function, and other cellular processes .

Comparison with Similar Compounds

Substituent Position Isomers

2-Methylimidazole (CAS: 693-98-1)

- Structure : Methyl group at the 2-position.

- Applications : Used in ZIF synthesis but less effective than 2-methyl-4-ethylimidazole in creating stable frameworks due to smaller steric bulk .

- Toxicity: Limited toxicological data; requires precautions for eye/skin contact .

4(5)-Methylimidazole (4-MEI, CAS: 822-36-6)

- Structure : Methyl group at the 4-position (tautomerism with 5-position).

- Applications: Known as a food contaminant (e.g., caramel coloring) with carcinogenic concerns .

- Key Difference : Unlike this compound, 4-MEI lacks alkyl diversity, reducing its utility in industrial catalysis.

Alkyl-Substituted Derivatives

2-Ethylimidazole

- Structure : Ethyl group at the 2-position.

- Applications : Comparable to this compound in ZIF synthesis but forms less rigid frameworks due to single substituent .

2-Methyl-4-nitroimidazole (CAS: 696-23-1)

- Structure : Nitro group at the 4-position instead of ethyl.

- Applications : Used in pharmaceuticals (e.g., antiparasitic drugs) due to nitro group’s electron-withdrawing properties, unlike alkylimidazoles’ basicity .

Functional Group Variations

4-Acetylimidazole

- Structure : Acetyl group at the 4-position.

- Applications: Research reagent in protein modification; lacks coordination ability for ZIFs due to non-alkyl substituents .

Key Research Findings

- Steric Effects in ZIFs : Ethyl groups in this compound enhance framework stability compared to smaller methyl substituents .

- Basicity for CO₂ Capture : Alkyl groups increase electron density on the imidazole ring, improving CO₂ absorption capacity by ~20% compared to unsubstituted imidazoles .

- Toxicity Profile : this compound’s safety profile is superior to 4-MEI, which is heavily regulated in food .

Biological Activity

2-Methyl-4-ethylimidazole (CAS No. 29239-89-2) is a heterocyclic organic compound known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

This compound has a molecular formula of C₄H₆N₂, characterized by an imidazole ring with methyl and ethyl substituents. Its structure contributes to its interaction with various biological systems, influencing its pharmacological potential.

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

2. Neurological Effects

The compound has been linked to neurological effects in experimental models. It can cause convulsions and tremors in livestock and laboratory animals, indicating potential neurotoxic properties . This warrants caution regarding its use in environments where exposure can occur.

3. Endocrine Activity

Studies have suggested that this compound may influence endocrine functions. Changes in thyroid hormone concentrations have been observed, which could have implications for metabolic processes in exposed organisms .

The biological activity of this compound is attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting neurotransmitter levels and other biochemical processes.

- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors in the nervous system, contributing to its neuroactive effects.

Case Study 1: Synergistic Effects

A study by Ferrari et al. (1987) demonstrated that when administered in combination with 4-methylimidazole, 2-methylimidazole enhanced aggressive behavior in rats. This effect was noted even at dosages too low to elicit similar responses when administered separately .

Case Study 2: Toxicity Assessment

Toxicity studies have indicated that both 2-methylimidazole and 4-methylimidazole can act synergistically when co-administered, leading to increased toxicity profiles in animal models. Acute toxicity tests revealed lethality at varying doses, highlighting the need for careful handling and risk assessment .

Research Findings

| Study | Findings | Significance |

|---|---|---|

| NTP (2007) | Increased tumor incidence in long-term studies on mice exposed to related compounds | Suggests potential carcinogenic risks associated with prolonged exposure |

| Yamaguchi & Nakagawa (1983) | No mutagenicity found in vitro for either compound | Indicates lower immediate genetic risk but requires further investigation into long-term effects |

| BenchChem Data | Exhibits antimicrobial and antifungal properties | Supports potential therapeutic applications |

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-4-ethylimidazole, and what reaction conditions are critical for achieving high yields?

- Methodological Answer: The synthesis of this compound typically involves alkylation of 1-methylimidazole with a halogenated ethyl derivative (e.g., ethyl bromide or iodide) under basic conditions. Key reaction parameters include:

- Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility and reaction efficiency.

- Temperature: Optimal yields are achieved at 60–80°C for 12–24 hours under reflux.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity.

Q. Table 1: Representative Reaction Conditions

| Starting Material | Halide Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methylimidazole | Ethyl bromide | DMF | 70 | 78 | |

| 1-Methylimidazole | Ethyl iodide | AcCN | 80 | 85 |

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 2.75 (q, 2H, CH₂CH₃), δ 6.85 (s, 1H, imidazole H) .

- ¹³C NMR: Signals at δ 14.2 (CH₃), 25.8 (CH₂), 122.5 (imidazole C) .

- Infrared Spectroscopy (IR): Stretching vibrations at 3100 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N) .

- Elemental Analysis: Carbon and nitrogen content should match theoretical values (e.g., C: 62.0%, H: 8.7%, N: 19.3%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation exposure.

- First-Aid Measures:

- Skin Contact: Wash immediately with soap/water for 15 minutes .

- Eye Exposure: Rinse with water for 20 minutes; seek medical attention .

- Storage: In airtight containers, away from oxidizers, at room temperature .

Advanced Research Questions

Q. How can researchers optimize the alkylation reaction to minimize by-products in the synthesis of this compound?

- Methodological Answer: By-product formation (e.g., di-alkylated derivatives) can be mitigated via:

Q. Table 2: Optimization Strategies

| Strategy | By-Product Reduction (%) | Reference |

|---|---|---|

| Microwave Irradiation | 45 | |

| Ionic Liquid Catalysis | 60 |

Q. What analytical strategies resolve contradictions in spectroscopic data when characterizing novel imidazole derivatives?

- Methodological Answer: Contradictions (e.g., unexpected NMR shifts) require:

- 2D NMR Techniques: HSQC and HMBC to confirm connectivity and resolve overlapping signals .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra for comparison .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 125.1) .

Q. What methodologies are employed to assess the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) determined?

- Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer Screening: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .

- SAR Studies:

- Substituent Variation: Compare activities of analogs (e.g., 4-ethyl vs. 4-propyl derivatives).

- Computational Docking: AutoDock Vina to predict binding affinity to target proteins (e.g., DNA gyrase) .

Q. Table 3: Representative Biological Data

| Derivative | MIC (µg/mL) | IC₅₀ (µM) | Target Protein | Reference |

|---|---|---|---|---|

| 2-Methyl-4-ethyl | 32 | 45 | DNA gyrase | |

| 2-Methyl-4-propyl | 16 | 28 | Topoisomerase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.